molecular formula C18H19NO3 B11240868 N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11240868
M. Wt: 297.3 g/mol
InChI Key: RTQRULXVXKMCJI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is an organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a dimethylphenyl group and a carboxamide functional group

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO3/c1-12-4-5-13(2)15(10-12)19-18(20)14-6-7-16-17(11-14)22-9-3-8-21-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20)

InChI Key

RTQRULXVXKMCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and nucleophilic reagents like amines and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Shares the dimethylphenyl group but differs in the structure of the core ring system.

    3,4-dihydro-2H-1,5-benzodioxepine derivatives: Compounds with similar benzodioxepine ring structures but different substituents.

Uniqueness

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific combination of the benzodioxepine ring, dimethylphenyl group, and carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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